3-(4-Aminophenyl)-2-methylpropanoic acid
Description
3-(4-Aminophenyl)-2-methylpropanoic acid is a substituted propanoic acid derivative characterized by a 4-aminophenyl group at the β-position and a methyl group at the α-carbon of the carboxylic acid backbone.
Properties
IUPAC Name |
3-(4-aminophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWJTABCZGMWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-nitroacetophenone.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 4-aminophenylacetone is then alkylated using a suitable alkylating agent, such as methyl iodide, under basic conditions to introduce the methyl group.
Oxidation: The final step involves the oxidation of the intermediate to form the carboxylic acid group, typically using an oxidizing agent like potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products
Oxidation: 4-Nitroso-2-methylpropanoic acid, 4-Nitro-2-methylpropanoic acid.
Reduction: 3-(4-Aminophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Aminophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Structure-Activity Relationship (SAR) Analysis
For instance, 3-{(4-aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid exhibited high cytotoxicity (IC50: 1.2 µM) against cancer cells, attributed to the amine’s electron-donating effects .
Methyl Group (α-Position) :
- The α-methyl group increases metabolic stability by sterically hindering enzymatic degradation, as seen in Bezafibrate, which has a prolonged half-life (t1/2: 2–4 hours) .
Substituent Effects on Activity: Hydroxyl vs. Amino: 3-(4-Hydroxyphenyl)propanoic acid derivatives show antioxidant activity (EC50: 15–30 µM) due to radical scavenging, whereas amino analogs may prioritize receptor-specific interactions (e.g., antiviral targeting) . Chloro vs. Cyano: Chlorophenyl derivatives (e.g., Bezafibrate) are associated with lipid metabolism modulation, while cyanophenyl groups enhance antibacterial potency (MIC: 2–8 µg/mL) .
Biological Activity
3-(4-Aminophenyl)-2-methylpropanoic acid, also known by its CAS number 103096-03-3, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 195.25 g/mol
This compound features an amino group attached to a phenyl ring, which is significant for its biological interactions.
Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation by modulating cytokine production. In vitro studies demonstrated that it significantly decreases the levels of pro-inflammatory cytokines such as TNF-α in stimulated macrophages .
- Antioxidant Properties : It exhibits antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases .
- Cell Proliferation Inhibition : Preliminary findings suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduction of TNF-α levels | |
| Antioxidant | Scavenging free radicals | |
| Cell Proliferation | Inhibition in cancer cell lines |
Case Study 1: In Vitro Anti-inflammatory Effects
In a controlled laboratory setting, researchers treated macrophage cell lines with varying concentrations of this compound. The results indicated a dose-dependent decrease in TNF-α production, suggesting that the compound effectively mitigates inflammatory responses .
Case Study 2: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results showed that this compound exhibited significant scavenging activity comparable to standard antioxidants .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile of this compound is crucial for its therapeutic application. Initial studies indicate good bioavailability and favorable metabolic stability, although comprehensive PK studies are still needed to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
